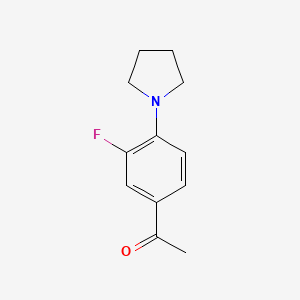

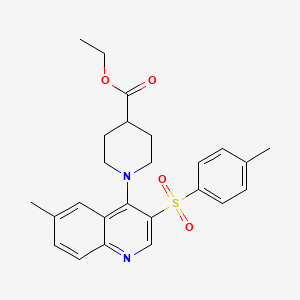

1-(3-氟-4-吡咯啉-1-基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone, often involves multicomponent coupling reactions. For instance, Abdelhadi Louroubi et al. (2019) reported the synthesis of a penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method highlights the complex synthetic strategies employed to construct pyrrole derivatives with specific substituents, which could be applicable to synthesizing compounds like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is commonly studied using spectroscopic techniques and theoretical methods. For example, James L. Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, revealing insights into the structural characteristics of pyrrole derivatives through X-ray crystallography and spectroscopic methods. Such studies are essential for understanding the molecular geometry, electronic structure, and intermolecular interactions of compounds like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone (Balderson et al., 2007).

科学研究应用

伏立康唑的合成

1-(3-氟-4-吡咯啉-1-基苯基)乙酮是伏立康唑合成中的一个组成部分,伏立康唑是一种广谱三唑类抗真菌药物。合成过程涉及将4-(1-金属乙基)-5-氟吡咯啉衍生物加到1-(2,4-二氟苯基)-2-(1H-1,2,4-三唑-1-基)-1-乙酮中,具有出色的对映选择性 (Butters et al., 2001)。

代谢途径

该化合物已在大鼠肝微粒体中的酶促C-去甲基化研究中进行了研究。这项研究对于理解新化合物的代谢,如LC15-0133,一种二肽基肽酶-4抑制剂 (Yoo et al., 2008),具有重要意义。

氢键研究

已经分析了类似于1-(3-氟-4-吡咯啉-1-基苯基)乙酮的化合物中的氢键模式,有助于理解化学行为和在各个领域中的潜在应用,包括制药 (Balderson et al., 2007)。

新卡他酮衍生物鉴定

这种化合物已被用于鉴定和表征新卡他酮衍生物,这对法医和临床实验室至关重要。这涉及到先进的分析技术,如质谱和核磁共振光谱 (Bijlsma et al., 2015)。

组胺H(3)受体拮抗剂合成

该化合物在组胺H(3)受体拮抗剂的合成中发挥作用。这些拮抗剂对于其在各种神经系统疾病中的治疗潜力至关重要 (Pippel et al., 2010)。

用于合成的多组分偶联

它参与了多组分偶联反应,展示了其在合成各种双环系统中的多功能性,这对于制药和材料科学中具有重要价值 (Almansa et al., 2008)。

光谱表征

其衍生物已经使用各种光谱技术进行表征,有助于我们理解分子结构,这对于新材料和药物的开发至关重要 (Govindhan et al., 2017)。

属性

IUPAC Name |

1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWGIMLYQVKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)

![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)